molecular formula C11H14INO2 B8501181 O-3-iodophenyl N,N-diethylcarbamate

O-3-iodophenyl N,N-diethylcarbamate

Cat. No. B8501181
M. Wt: 319.14 g/mol
InChI Key: HPCXIJSVERVGTI-UHFFFAOYSA-N
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Patent
US09273023B2

Procedure details

To a stirred suspension of NaH (1.09 g, 45.47 mmol), in THF (23 mL), a solution of 3-iodophenol (5.00 g, 22.73 mmol), in THF (5.70 mL) was drop wise added at room temperature. After stirring the reaction mixture for 2 h. N,N-diethylcarbamoyl chloride (6.17 g, 45.47 mmol) in THF (8 mL) was added. Stirring was continued for another 8 h. Usual aqueous work up gave the crude carbamate which was purified by column chromatography (eluent: hexane/EtOAc) on silica gel to afford compound b.
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.17 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](Cl)=[O:15])[CH3:12]>C1COCC1>[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](=[O:15])[O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([I:3])[CH:5]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Step Three
Name
Quantity
6.17 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
5.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
wise added at room temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Usual aqueous work up gave the crude carbamate which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluent: hexane/EtOAc) on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C(OC1=CC(=CC=C1)I)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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